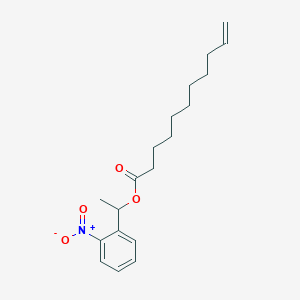

1-(2-Nitrophenyl)ethyl undec-10-enoate

Description

Contextualization of 1-(2-Nitrophenyl)ethyl-Derived Photolabile Protecting Groups in Contemporary Chemical Research

In the realm of contemporary chemical research, the precise control over chemical reactions in both time and space is a paramount objective. Photolabile protecting groups (PPGs), often referred to as caging groups, have emerged as indispensable tools for achieving this spatiotemporal control. wikipedia.orgnih.gov These molecular entities can be attached to a substrate, rendering it temporarily inactive. Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active substrate "on demand." wikipedia.orgnih.gov This ability to initiate a chemical or biological process with a pulse of light offers unparalleled precision compared to traditional methods that rely on the diffusion of chemical reagents. researchgate.net

Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely utilized. nih.govresearchgate.net The 1-(2-nitrophenyl)ethyl (NPE) group is a prominent member of this family, frequently employed for the protection of carboxylic acids, phosphates, and other functional groups. acs.org The mechanism of photocleavage for these groups is well-established, generally proceeding through a Norrish Type II reaction. wikipedia.org Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. nih.govuni-konstanz.de This intermediate then undergoes a rearrangement to release the protected molecule, along with a 2-nitrosoacetophenone byproduct.

The utility of NPE and related PPGs is vast, with applications spanning organic synthesis, materials science, and biology. nih.gov In chemical biology, they are used to create "caged" bioactive molecules, such as neurotransmitters or nucleotides, which can be released at specific locations within a cell or tissue to study dynamic biological processes with high precision. nih.gov This optochemical control allows researchers to investigate complex signaling pathways and cellular functions without invasive mechanical intervention. nih.gov

| Photolabile Protecting Group (PPG) | Typical Wavelength (nm) | Key Features |

| o-Nitrobenzyl (NB) | ~260-380 | The archetypal PPG; extensive research base. researchgate.net |

| 1-(2-Nitrophenyl)ethyl (NPE) | ~260-380 | Often provides faster release kinetics than NB. acs.org |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~260-420 | Red-shifted absorption, reducing potential photodamage to biological samples. researchgate.net |

| Coumarin-based groups | Variable (can be >400) | Often exhibit higher quantum yields and can be sensitive to visible light. nih.gov |

Significance of Aliphatic Undec-10-enoate (B1210307) Moieties in Polymer Science and Surface Chemistry

The undec-10-enoate moiety is an 11-carbon aliphatic chain terminating in a vinyl group (a carbon-carbon double bond). This terminal alkene is a versatile functional group that serves as a critical building block in both polymer science and surface chemistry. tutorchase.comlibretexts.org Its significance lies in its ability to participate in a variety of polymerization and surface modification reactions.

In polymer science, terminal alkenes are key monomers for addition polymerization. tutorchase.com This process involves the sequential addition of monomer units to a growing polymer chain without the loss of any atoms. libretexts.org The carbon-carbon double bond of the undec-10-enoate can be readily opened to form new single bonds, creating long-chain polymers. tutorchase.com Polymers derived from such long-chain aliphatic monomers can exhibit a range of useful properties, from thermoplastics to elastomers, depending on the polymer structure and any co-monomers used. tutorchase.comfreechemistryonline.com These materials find applications in plastics, synthetic rubbers, and other advanced materials. freechemistryonline.comnagwa.com

In surface chemistry, the terminal double bond of undec-10-enoate is an ideal handle for covalently attaching the molecule to various substrates. For instance, it can be used in hydrosilylation reactions to form stable silicon-carbon bonds on silicon-based surfaces, creating self-assembled monolayers (SAMs). It can also participate in thiol-ene "click" chemistry, allowing for efficient and specific attachment to thiol-modified surfaces or molecules. This functionalization is crucial for tailoring the surface properties of materials, such as wettability, biocompatibility, and chemical resistance. Undecylenic acid (undec-10-enoic acid) and its derivatives are used as intermediates in the synthesis of polymers and modified silicones. thegoodscentscompany.comthegoodscentscompany.com

| Polymerization/Modification Technique | Reactant for Terminal Alkene | Resulting Linkage/Product | Application Area |

| Free-Radical Polymerization | Alkene Monomers | Polyalkane Chain | Plastics, Films libretexts.orgchemguide.co.uk |

| Ziegler-Natta Polymerization | Alkene Monomers | Polyalkane Chain | High-density polymers chemguide.co.uk |

| Hydrosilylation | Si-H Surfaces | Si-C Bond | Surface Modification, SAMs |

| Thiol-Ene Reaction | Thiols (R-SH) | Thioether Bond | Bioconjugation, Hydrogels researchgate.net |

Rationale for Academic Investigation of 1-(2-Nitrophenyl)ethyl undec-10-enoate as a Bifunctional Chemical Entity

The academic interest in this compound stems from its nature as a bifunctional molecule. wikipedia.org Bifunctional molecules possess two distinct functional groups, enabling them to act as a bridge between different chemical systems or to impart multiple properties to a material. acs.orgnih.gov In this specific compound, the two key functionalities are:

The Photolabile 1-(2-Nitrophenyl)ethyl Group: This unit acts as a light-sensitive trigger.

The Polymerizable/Surface-Active Undec-10-enoate Group: This long aliphatic chain with a terminal alkene provides a means for incorporation into larger structures. tutorchase.com

The combination of these two moieties in a single molecule creates a powerful tool for the development of advanced, photo-responsive materials. The rationale for its investigation is based on the potential to design systems where a specific chemical or physical change can be induced by light. For example, this compound could be used as a co-monomer in a polymerization reaction. freechemistryonline.com The resulting polymer would have photolabile side chains. Upon irradiation, these side chains would cleave, altering the chemical composition and, consequently, the physical properties of the polymer, such as its solubility, mechanical strength, or adhesiveness.

Similarly, this molecule could be grafted onto a surface using its terminal alkene. This would create a surface whose properties could be modified with light. For instance, a hydrophobic surface could be rendered more hydrophilic by the photocleavage of the bulky, nonpolar side chains. Such photo-activated surfaces are of great interest for applications in microfluidics, patterned cell culture, and sensor technology. Therefore, the investigation of this compound is driven by its potential to serve as a versatile building block for creating materials with programmable, light-mediated functionalities. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

404353-09-9 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-(2-nitrophenyl)ethyl undec-10-enoate |

InChI |

InChI=1S/C19H27NO4/c1-3-4-5-6-7-8-9-10-15-19(21)24-16(2)17-13-11-12-14-18(17)20(22)23/h3,11-14,16H,1,4-10,15H2,2H3 |

InChI Key |

JPVITEUJSHIUIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Nitrophenyl Ethyl Undec 10 Enoate and Constituent Precursors

Synthesis of the 1-(2-Nitrophenyl)ethyl Scaffold

The 1-(2-nitrophenyl)ethyl scaffold is derived from its corresponding alcohol, 1-(2-nitrophenyl)ethanol (B14764). The synthesis of this alcohol in an enantiomerically pure form is a critical step and can be achieved through two primary strategies: stereoselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Optically active 1-(2-nitrophenyl)ethanol is a valuable chiral building block. Its preparation begins with the synthesis of the racemic alcohol, typically by the reduction of 2'-nitroacetophenone (B117912) using a standard reducing agent like sodium borohydride. The resulting racemic mixture must then be separated into its constituent enantiomers or synthesized directly in an enantioselective manner.

Enantioselective reduction of the prochiral ketone, 2'-nitroacetophenone, is a highly efficient method for accessing the chiral alcohol. This transformation can be accomplished using various catalytic systems. Biocatalysis, employing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers exceptional chemo-, regio-, and stereoselectivity under environmentally benign conditions. Alternatively, chemical methods, such as asymmetric transfer hydrogenation using chiral transition metal complexes or borane (B79455) reduction catalyzed by chiral oxazaborolidines, provide powerful routes to the enantioenriched alcohol.

Table 1: Comparison of Stereoselective Reduction Methods for Prochiral Ketones

| Method | Catalyst Type | Typical Reagents | Key Advantages |

| Biocatalytic Reduction | Enzyme (KRED/ADH) | NAD(P)H cofactor, sacrificial alcohol (e.g., isopropanol) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. |

| Asymmetric Hydrogenation | Chiral Metal Complex | H₂, chiral ligands (e.g., BINAP), Ru or Rh catalyst | High turnover numbers, excellent enantioselectivity. |

| Oxazaborolidine Catalysis | Chiral Organocatalyst | Borane (BH₃), (S)- or (R)-CBS catalyst | Predictable stereochemical outcome, high enantioselectivity for various ketones. |

The classical approach to resolving a racemic mixture of 1-(2-nitrophenyl)ethanol involves derivatization with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers possess different physical properties, they can be separated.

In a typical procedure, the racemic alcohol is reacted with a chiral carboxylic acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, in the presence of a coupling agent. This reaction yields two diastereomeric esters. Due to their differing solubilities, one diastereomer can often be selectively precipitated from a suitable solvent system through fractional crystallization. Once the diastereomeric esters are separated, the chiral auxiliary is removed by hydrolysis to yield the individual, enantiomerically pure (R)- and (S)-1-(2-nitrophenyl)ethanols.

Modern chromatographic techniques offer a powerful alternative for both analytical and preparative-scale separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed to resolve the racemic alcohol directly. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. chromatographyonline.comphenomenex.com

The definitive determination of the absolute configuration of a chiral molecule is accomplished through single-crystal X-ray crystallography. uned.es This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct assignment of R or S configuration at the stereocenter. While a crystal structure for enantiopure 1-(2-nitrophenyl)ethanol itself may not be readily available, derivatization to form a crystalline solid, such as an ester with a heavy atom, can facilitate this analysis.

In the absence of suitable crystals, spectroscopic methods are employed. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.com By comparing the experimental VCD spectrum of an enantiomer to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be confidently assigned. wikipedia.orgnih.gov Another common approach involves the formation of diastereomeric derivatives with a chiral derivatizing agent, such as Mosher's acid, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to deduce the stereochemistry. mdpi.commissouri.edu

The 1-(2-nitrophenyl)ethyl group is a versatile scaffold in organic synthesis, most notably utilized as a photolabile protecting group, often referred to as a "caging" group. The alcohol can be converted into esters, carbonates, or phosphates to mask a functional group on a biologically active molecule. This "caged" compound is inert until it is irradiated with UV light, which cleaves the 1-(2-nitrophenyl)ethyl group and releases the active molecule with high spatiotemporal control. This strategy is widely used in chemical biology to study cellular processes.

Another key transformation is the reduction of the nitro group on the aromatic ring. Using reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride, the nitro group can be selectively reduced to an amine. This transformation yields 1-(2-aminophenyl)ethanol, opening up a wide range of further derivatization possibilities, including the synthesis of heterocyclic compounds.

Stereoselective Synthesis and Resolution of 1-(2-Nitrophenyl)ethanol.

Synthesis of the Undec-10-enoate (B1210307) Ligand

The undec-10-enoate portion of the target molecule is derived from its corresponding carboxylic acid, undec-10-enoic acid, also known as undecylenic acid.

The primary industrial source of undec-10-enoic acid is castor oil. The synthesis involves the pyrolysis (cracking) of ricinoleic acid, the main fatty acid component of castor oil, under reduced pressure and high temperatures. This process cleaves ricinoleic acid to yield undec-10-enoic acid and heptanal.

Table 2: Physical Properties of Undec-10-enoic Acid

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Melting Point | 23-25 °C |

| Boiling Point | 275 °C |

| Appearance | Colorless liquid or white crystalline solid |

Alternative laboratory syntheses can also be employed. For instance, it can be prepared from 10-undecen-1-ol (B85765) through oxidation using a variety of oxidizing agents. Another route involves the carboxylation of a Grignard reagent prepared from 10-undecenyl bromide. These methods provide greater flexibility for smaller-scale preparations or for the introduction of isotopic labels.

Esterification Chemistry for Undec-10-enoate Derivatives

Undec-10-enoate derivatives, the esters of undec-10-enoic acid, are valuable compounds in their own right and serve as key precursors. The formation of these esters can be accomplished through several methods, including direct esterification of the carboxylic acid or transesterification of an existing ester, such as ethyl or methyl undec-10-enoate.

Direct esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol, often requiring a catalyst and removal of water to drive the reaction to completion. riken.jp Common catalysts include strong mineral acids like sulfuric acid or organosulfonic acids such as p-toluenesulfonic acid. mdpi.com To enhance reaction rates and yields, alternative energy sources like ultrasound have been employed in what is often termed "Green Synthesis." This approach has proven effective for producing aliphatic esters of 10-undecylenic acid. researchgate.net For certain applications, esterification can be performed without external catalysts by using near-critical or supercritical alcohols, such as methanol, at high temperatures and pressures, achieving conversions greater than 90% within an hour. rsc.org

Transesterification is another key strategy, where one ester is converted into another by reaction with an alcohol in the presence of a catalyst. This is particularly useful for converting readily available simple esters, like ethyl-10-undecenoate, into more complex derivatives. nih.govacs.org Various catalysts have been developed for this purpose, with a focus on efficiency and recyclability.

The table below summarizes various catalytic systems used for producing undec-10-enoate derivatives.

| Reaction Type | Catalyst System | Key Features | Relevant Precursors |

|---|---|---|---|

| Direct Esterification | Sulfuric Acid (H₂SO₄) / p-Toluenesulfonic Acid (p-TsOH) | Homogeneous acid catalysis; requires water removal. mdpi.com | Undec-10-enoic acid, Alcohol |

| Direct Esterification | None (Supercritical Conditions) | High temperature (523–673 K) and pressure (20 MPa); catalyst-free. rsc.org | Undec-10-enoic acid, Methanol |

| Ultrasound-Assisted Esterification | Acid Catalysts | Enhanced reaction rates through sonication. researchgate.net | Undec-10-enoic acid, Alcohols (e.g., butanol) |

| Transesterification | Cu-deposited V₂O₅ | Recyclable heterogeneous catalyst effective for primary alcohols. nih.govacs.org | Ethyl-10-undecenoate, Alcohol |

| Transesterification | Sc(CF₃SO₃)₃ | Lewis acid catalyst used for preparing monomers. nih.govacs.org | Methyl/Ethyl 10-undecenoate, Diols |

Convergent Synthetic Strategies for 1-(2-Nitrophenyl)ethyl undec-10-enoate

A convergent synthesis is an efficient strategy where complex molecular fragments are prepared separately and then joined at a late stage. nih.gov For this compound, this involves the separate syntheses of 1-(2-nitrophenyl)ethanol and an activated form of undec-10-enoic acid, followed by their combination in a final fragment-coupling reaction. This approach maximizes efficiency and allows for easier purification of intermediates compared to a linear synthesis.

Esterification Reactions for Covalent Conjugation

The key step in the convergent synthesis of this compound is the formation of the ester bond between the hydroxyl group of 1-(2-nitrophenyl)ethanol and the carboxyl group of undec-10-enoic acid. Several classical esterification methods are suitable for this covalent conjugation.

Fischer-Speier Esterification : This method involves reacting the alcohol and carboxylic acid directly in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is driven to completion by removing the water formed, typically through azeotropic distillation with a Dean-Stark apparatus.

Acyl Chloride Method : A more reactive approach involves converting undec-10-enoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting undec-10-enoyl chloride reacts readily with 1-(2-nitrophenyl)ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Carbodiimide-Mediated Esterification (Steglich Esterification) : This is a mild and efficient method that uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), typically with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is well-suited for sensitive substrates and proceeds at room temperature.

Modern Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have introduced novel catalysts and methodologies that offer greener, more efficient routes to ester formation. These modern approaches often feature higher atom economy, milder reaction conditions, and the use of more sustainable reagents.

One innovative strategy is the Cross-Dehydrogenative Coupling (CDC) reaction, which forms bonds by activating C-H bonds. eurekalert.org Recently developed Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have shown remarkable efficiency in catalyzing the direct coupling of arenes and carboxylic acids to produce aryl esters, using molecular oxygen as the sole oxidant. eurekalert.orglabmanager.com This avoids the use of hazardous oxidants common in traditional methods. eurekalert.org

For industrial-scale synthesis, the development of robust solid catalysts for continuous flow processes represents a significant advance. riken.jp These systems, which may involve packing a column with a solid acid catalyst like sulfonated resins (e.g., Amberlyst 15) or novel metal-organic frameworks, allow for the continuous feeding of reactants and collection of the ester product. mdpi.commdpi.com This approach simplifies product purification, enhances safety, and allows for catalyst recycling, making the process more sustainable. riken.jp For instance, Amberlyst 15 is effective for esterification but has thermal limitations (up to ~140 °C), while other resins like Amberlyst 70 can tolerate higher temperatures (up to 190 °C). mdpi.com

The table below provides a comparative overview of modern catalyst systems applicable to ester synthesis.

| Catalyst System | Reaction Type | Advantages | Limitations |

|---|---|---|---|

| RhRu Bimetallic Oxide Clusters | Cross-Dehydrogenative Coupling (CDC) | Uses O₂ as a green oxidant; high atom economy; sustainable. eurekalert.orglabmanager.com | Primarily demonstrated for aryl esters; may require specific arene C-H activation. |

| Solid Acid Catalysts (e.g., Amberlyst) | Continuous Flow Esterification | Catalyst is recyclable; process is easily automated; high throughput. riken.jpmdpi.com | Catalyst deactivation over time; potential for thermal degradation (e.g., Amberlyst 15). mdpi.com |

| Cu-deposited V₂O₅ | Transesterification | Heterogeneous and recyclable; high selectivity. nih.govacs.org | Primarily demonstrated for transesterification, not direct esterification. |

Photochemistry and Photoreactivity of the 1 2 Nitrophenyl Ethyl Ester Linkage

Mechanistic Investigations of 2-Nitrophenyl-Mediated Photolysis

The photolytic cleavage, or "decaging," of 1-(2-nitrophenyl)ethyl esters proceeds through a multistep mechanism that has been elucidated through extensive research, including laser flash photolysis and time-resolved spectroscopic studies. acs.orgacs.orgrsc.org

The primary photochemical event is initiated by the absorption of a photon, which promotes the 2-nitrophenyl chromophore to an electronically excited state. This excitation triggers a rapid intramolecular hydrogen atom transfer from the benzylic carbon (the carbon atom attached to both the phenyl ring and the ester oxygen) to one of the oxygen atoms of the ortho-nitro group. uni-konstanz.de This process, a Norrish Type II reaction, occurs on a timescale of less than a nanosecond and results in the formation of a transient aci-nitro tautomer. researchgate.netnih.gov This initial isomerization is the key step that diverts the molecule from its ground state and initiates the cleavage pathway. nih.gov The reaction can proceed through both singlet and triplet excited states. nih.govresearchgate.net

Following the initial hydrogen abstraction, a cascade of transient intermediates is formed before the final release of the caged molecule. These intermediates have been identified and kinetically characterized using techniques such as laser flash photolysis (LFP) and time-resolved infrared (TRIR) spectroscopy. acs.orgrsc.orgnih.gov

Aci-nitro Intermediate : The first observable transient is the aci-nitro species, which exhibits a characteristic strong absorption in the region of 400 nm. acs.orgacs.org This intermediate is relatively short-lived and its decay leads to the next step in the reaction sequence.

Cyclic Intermediate : The aci-nitro tautomer undergoes an intramolecular cyclization. acs.orgacs.org This step involves the nucleophilic attack of the aci-nitro oxygen atom onto the benzylic carbon, forming a transient five-membered ring intermediate, identified as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgrsc.orgnih.govrsc.org

The rates of formation and decay of these intermediates are highly dependent on the reaction environment, particularly pH and buffer concentrations in aqueous media. acs.orgacs.org The decay of the aci-nitro species is subject to acid catalysis, whereas the subsequent ring-opening and elimination steps are generally base-catalyzed.

Quantitative Photochemical Parameters: Quantum Yield and Extinction Coefficient Determination

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For 1-(2-nitrophenyl)ethyl-caged compounds, the quantum yield of photorelease is typically high, indicating an efficient conversion of light energy into chemical change.

Studies on analogous 1-(2-nitrophenyl)ethyl compounds have reported quantum yields ranging from approximately 0.5 to 0.6. rsc.orgresearchgate.net For instance, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) is reported to be 0.53, while related model compounds like 1-(2-nitrophenyl)ethanol (B14764) show quantum yields of around 0.6. rsc.orgnih.govresearchgate.net The quantum yield can be influenced by the nature of the leaving group being released. researchgate.netresearchgate.net

Table 1: Photochemical Quantum Yields for Selected 1-(2-Nitrophenyl)ethyl (NPE) Derivatives

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| 1-(2-Nitrophenyl)ethanol | ~0.6 | rsc.orgnih.gov |

| 1-(2-Nitrophenyl)ethyl Phosphate ("caged Pi") | 0.53 | researchgate.net |

| Various 1-(2-Nitrophenyl)ethyl Phosphate Esters | 0.49 - 0.63 | researchgate.net |

The extinction coefficient (ε) determines the light-absorbing capability of the chromophore at a specific wavelength. The 2-nitrophenyl group has a broad absorption band in the UV region, typically peaking between 260 and 280 nm, with significant absorption extending into the near-UV range (300-365 nm), which is commonly used for photolysis experiments to minimize potential damage to biological samples. cdnsciencepub.comrsc.org

Wavelength-Specific Photorelease Efficiency and Selectivity

The cleavage of the 1-(2-nitrophenyl)ethyl ester is initiated by UV light, with the efficiency of the photorelease being dependent on the irradiation wavelength. While the compound absorbs strongly in the deep UV, longer wavelengths in the near-UV range (e.g., 350-365 nm) are often employed for practical applications. harvard.edu

The absorption spectrum of the photolabile group dictates the range of effective wavelengths for cleavage. Research has shown that the o-nitrobenzyl ester moiety can be selectively excited using UV light with wavelengths above 300 nm. rsc.org This property allows for "chromatic orthogonality," where different photolabile protecting groups on the same molecule or in the same solution can be cleaved independently by irradiating at specific, non-overlapping wavelengths. harvard.edu For example, a 2-nitroveratryl group, which is sensitive to light up to 420 nm, can be selectively cleaved in the presence of a 3',5'-dimethoxybenzoin group, which requires a shorter wavelength of 254 nm for efficient photolysis. harvard.edu It is important to note that the wavelength of maximum absorption does not always correspond to the wavelength of maximum photoreaction efficiency, as the quantum yield itself can be wavelength-dependent. researchgate.net

Environmental and Solvent Effects on Photolytic Decaging

The solvent environment can significantly influence the mechanism, efficiency, and kinetics of the photolytic cleavage of 2-nitrobenzyl-based compounds. cdnsciencepub.comrsc.org In aqueous solutions, pH is a critical factor. acs.orgresearchgate.net As mentioned, the stability and reaction pathways of the key aci-nitro intermediate are pH-dependent, with its decay being catalyzed by acid and subsequent steps being catalyzed by base.

The polarity of the solvent also plays a role. While the fundamental intramolecular hydrogen transfer mechanism of ortho-nitrobenzyl compounds proceeds in both aqueous and aprotic organic solvents, the lifetimes of the transient intermediates and the competition between different reaction pathways can vary. rsc.orgnih.govcdnsciencepub.com For some related 2-(2-nitrophenyl)ethyl systems, the basicity of the solvent can control the yield of the desired photorelease by shifting the protolytic equilibrium of the aci-nitro intermediate. uni-konstanz.deresearchgate.net In buffered aqueous solutions, a specific reaction pathway for the aci-tautomer has been identified that prevails at neutral pH. acs.orgnih.gov Therefore, the choice of solvent and the control of solution properties like pH and buffer capacity are essential for achieving efficient and predictable photorelease from the 1-(2-nitrophenyl)ethyl cage.

Research Applications of 1 2 Nitrophenyl Ethyl Caging Groups

Spatiotemporal Control of Chemical Release

The ability to control where and when a chemical reaction occurs is crucial for understanding complex biological systems and developing advanced applications like targeted drug delivery. researchgate.netimperial.ac.uk Photolabile caging groups, such as 1-(2-nitrophenyl)ethyl, are a primary tool for achieving this active control through an external light stimulus. nih.govresearchgate.net This "uncaging" technique provides a non-invasive method to release a wide array of chemical species, from small molecules to large biomolecules, with high spatiotemporal resolution. nih.govnih.gov

The mechanism of release for 2-(2-nitrophenyl)ethyl caged compounds typically involves a light-induced intramolecular hydrogen abstraction by the nitro group, leading to the formation of an aci-nitro intermediate. uni-konstanz.deresearchgate.net This intermediate then undergoes further reactions, resulting in the cleavage of the bond holding the "caged" molecule, which is released in its active form. uni-konstanz.deresearchgate.net The kinetics of this release can be influenced by factors such as the molecular structure and the surrounding solvent conditions. uni-konstanz.de

Recent advancements have focused on developing caging groups that are sensitive to longer wavelengths of light, such as far-red and near-infrared, to reduce potential phototoxicity and enhance tissue penetration for in vivo applications. nih.govnih.gov

Generation of Rapid pH Jumps in Chemical Systems

A significant application of the 1-(2-nitrophenyl)ethyl caging group is in the controlled generation of rapid changes in pH, known as "pH jumps." researchgate.net This is achieved by caging a proton source, such as in 1-(2-nitrophenyl)ethyl sulfate (B86663) (NPE-caged proton). researchgate.netnih.gov Upon photolysis with a laser pulse (e.g., at 350-355 nm), this compound releases a proton and a sulfate ion. nih.gov

This method can induce substantial and permanent acidification, capable of lowering the pH to values as low as 2 on a sub-millisecond timescale. researchgate.net The kinetics of proton release have been studied in detail, revealing a biphasic process involving the formation and subsequent deprotonation of an aci-nitro intermediate. nih.gov The pKa of this intermediate has been estimated to be approximately 3.69. nih.gov

These rapid pH jumps are instrumental for studying time-resolved phenomena, such as protein folding and aggregation. For instance, the photolysis of NPE-sulfate has been used to trigger and monitor the acid-induced unfolding of myoglobin (B1173299) and the aggregation of the Alzheimer's disease-related Aβ(1-28) peptide using time-resolved infrared spectroscopy. researchgate.net

| Caged Proton Compound | Photolysis Wavelength | Resulting pH Change | Release Timescale | Reference |

| 1-(2-Nitrophenyl)ethyl sulfate | 350-355 nm | Can acidify down to pH 2 | Sub-millisecond | researchgate.net |

Design and Application of Photolabile Caged Biomolecules for Mechanistic Studies

The 1-(2-nitrophenyl)ethyl (NPE) caging group has been widely employed to synthesize photolabile versions of biologically active molecules, enabling detailed mechanistic studies of cellular signaling and other biological pathways. nih.govnih.gov By releasing effector molecules like nucleotides, peptides, and neurotransmitters at precise moments, researchers can investigate the kinetics and dynamics of complex processes. nih.govnih.gov

A classic example is NPE-caged ATP (adenosine-5'-triphosphate, P³-[1-(2-nitrophenyl)ethyl] ester), which was one of the first caged compounds used to study a biological problem. wiley-vch.deacs.org Photorelease of ATP from this caged precursor allows for the controlled activation of ATP-dependent processes, such as ion pumps. wiley-vch.de The photolysis mechanism of NPE-caged ATP has been shown to be rate-determined by the decay of the aci-nitro intermediate. wiley-vch.de Similarly, other important signaling molecules like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃) have been successfully caged with the NPE group. nih.gov

The application of NPE-caged compounds extends to mechanistic studies of enzymes. For example, NPE-caged guanosine (B1672433) triphosphate (GTP) has been used in time-resolved Fourier transform IR spectroscopy to study GTP hydrolysis catalyzed by the Ras protein. nih.gov However, such studies require careful interpretation, as byproducts of the photolysis, like nitrosoacetophenone, can sometimes interact with the biological system under investigation. nih.gov The design of these caged biomolecules often involves derivatizing the native molecule, which preserves its inherent chirality. wiley-vch.de

| NPE-Caged Biomolecule | Released Effector | Area of Mechanistic Study | Key Findings/Considerations |

| NPE-caged ATP | ATP | Ion pumps, enzyme kinetics wiley-vch.deacs.org | Release rate is limited by aci-nitro decay; high yield of active ATP. wiley-vch.de |

| NPE-caged GTP | GTP | Ras-catalyzed GTP hydrolysis nih.gov | Caution needed as photolysis byproducts may react with the protein. nih.gov |

| NPE-caged ADPR | ADPR | TRPM2 ion channel activation researchgate.net | Efficiently stimulates Ca²⁺ influx upon uncaging. researchgate.net |

| NPE-caged Peptides | Peptides | Eosinophil cell motility nih.gov | Revealed signaling pathways underlying cell movement. nih.gov |

| NPE-caged Thymidine | Thymidine | Photochemistry of nucleosides uni-konstanz.deresearchgate.net | Reaction pathway and yield are dependent on solvent basicity and acidity. uni-konstanz.deresearchgate.net |

Polymerization and Materials Science Utilizing the Undec 10 Enoate Moiety

Undec-10-enoate (B1210307) as a Reactive Monomer in Polymer Synthesis

The presence of a terminal double bond makes undec-10-enoate derivatives valuable monomers for several polymerization strategies. These methods leverage the reactivity of the alkene to form long polymer chains and complex architectures.

Acyclic Diene Metathesis (ADMET) is a powerful step-growth condensation polymerization for synthesizing unsaturated polymers. In this reaction, terminal dienes are coupled with the liberation of ethylene (B1197577) gas. nih.govacs.org Monomers derived from undec-10-enoic acid, which contain a terminal double bond, are ideal candidates for ADMET polymerization. nih.gov For instance, α,ω-dienes like bis(undec-10-enoate)s can be polymerized using ruthenium-based catalysts, such as Grubbs catalysts (G2) or Hoveyda-Grubbs catalysts (HG2), to yield high-molecular-weight unsaturated polyesters. nih.govacs.orgmdpi.com

The efficiency of ADMET polymerization is influenced by reaction conditions such as temperature and the ability to remove the ethylene by-product, which drives the equilibrium towards polymer formation. acs.orgmdpi.com For example, polymerizations conducted in bulk or in ionic liquids under vacuum can produce polymers with high molar masses. mdpi.com

Several studies have demonstrated the synthesis of bio-based polyesters through the ADMET polymerization of undec-10-enoate derivatives. nih.govrsc.orgresearchgate.net For example, 4-allyl-2-methoxyphenyl 10-undecenoate, derived from eugenol (B1671780) and undecenoic acid, has been successfully polymerized to create new polyesters. rsc.orgresearchgate.net The resulting unsaturated polymers can be further modified, for instance, through hydrogenation to produce saturated polyesters with different thermal and mechanical properties. nih.govacs.org

Table 1: Examples of ADMET Polymerization of Undec-10-enoate Derivatives

| Monomer | Catalyst | Polymer Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| Bis(undec-10-enoate)s with various diols | G2 or HG2 | 11,900–15,900 g/mol | - | mdpi.com |

| 4-allyl-2-methoxyphenyl 10-undecenoate | Second Generation Grubbs Catalyst | 12,700 g/mol | 1.85 | rsc.orgresearchgate.net |

Thiol-ene click chemistry is a highly efficient and versatile reaction based on the radical-mediated addition of a thiol to a double bond. rsc.orgnih.govrsc.org This reaction proceeds rapidly under mild conditions, often initiated by light (photo-initiated), and results in high yields with minimal by-products. rsc.orgnih.gov The terminal alkene of the undec-10-enoate moiety is an excellent substrate for thiol-ene reactions. rsc.org

This chemistry can be employed for both the functionalization of undec-10-enoate-containing molecules and for polymerization. nih.govresearchgate.net For polymerization, multifunctional thiols and enes are used to create crosslinked polymer networks. nih.gov The step-growth nature of thiol-ene polymerization leads to more homogeneous network formation and reduced shrinkage stress compared to traditional chain-growth polymerizations. researchgate.net

An example of functionalization involves the reaction of epoxy undec-10-enoate with thiols after copolymerization with CO2, demonstrating the utility of the ene group for post-polymerization modification. rsc.org This approach allows for the introduction of various functionalities onto a pre-formed polymer backbone.

The terminal double bond of the undec-10-enoate group can also undergo radical polymerization, a common and versatile method for producing a wide range of polymers. uliege.be In this process, a radical initiator generates a free radical that adds to the double bond of the monomer, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain. uliege.be

While highly reactive monomers like acrylates and styrenes are commonly used in radical polymerization, the terminal alkene of undec-10-enoate can also participate in such reactions. The reactivity of the monomer and the resulting polymer's properties will depend on the specific reaction conditions and any co-monomers used. The robustness and tolerance to various functional groups make radical polymerization a suitable method for creating polymers from functional monomers like "1-(2-Nitrophenyl)ethyl undec-10-enoate". uliege.be

Surface Engineering and Functional Thin Films via Undec-10-enoate Derivatives

The undec-10-enoate moiety can also be utilized to anchor molecules to surfaces, enabling the creation of functional thin films and engineered surfaces. This is typically achieved by leveraging the terminal alkene or the ester group for covalent attachment to a substrate.

Polymers can be grafted onto inorganic surfaces to modify their properties, such as wettability, biocompatibility, and adhesion. researchgate.net The "grafting to" method involves attaching pre-synthesized polymer chains to the surface, while the "grafting from" approach grows polymer chains directly from initiator sites immobilized on the substrate.

Undec-10-enoate derivatives can be attached to inorganic surfaces like silicon. For instance, the terminal alkene can react with a hydrogen-terminated silicon surface to form a stable Si-C bond, anchoring the molecule to the substrate. researchgate.net This process can be used to create a monolayer of undec-10-enoate molecules on the surface, which can then be further functionalized or used to initiate surface-initiated polymerization.

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate. The long alkyl chain of the undec-10-enoate group promotes van der Waals interactions between adjacent molecules, facilitating the formation of densely packed and ordered monolayers. researchgate.net

Studies on the deposition of 10-undecenoic acid on hydrogen-terminated silicon (H-Si(111)) surfaces have shown the formation of self-assembled layers. researchgate.net The initial monolayer is covalently bonded to the silicon surface, and subsequent layers can be deposited through weaker intermolecular forces like hydrogen bonding and van der Waals interactions, leading to the formation of multilayers. researchgate.net The ability to form such ordered structures is crucial for applications in molecular electronics, sensors, and biocompatible coatings.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(undec-10-enoate)s |

| Grubbs catalysts |

| Hoveyda-Grubbs catalysts |

| 4-allyl-2-methoxyphenyl 10-undecenoate |

| Eugenol |

| Undec-10-enoic acid |

| Epoxy undec-10-enoate |

| Acrylates |

| Styrenes |

Integration of Photoreactivity and Polymerization for Smart Materials Design

The convergence of photoreactive chemistry with polymer science has paved the way for the development of "smart" materials capable of responding to light stimuli. A key strategy in this field involves the design of monomers that possess both a polymerizable group and a photolabile moiety. The compound This compound serves as a prime conceptual model for such a system. It integrates the polymerizable terminal alkene of the undec-10-enoate chain with a photoreactive 2-nitrophenyl)ethyl ester group, enabling the creation of polymers with light-sensitive characteristics.

The core of this functionality lies in the ortho-nitrobenzyl (o-NB) chemistry. The 2-nitrophenyl group is a well-established photolabile protecting group in organic synthesis. mdpi.comresearchgate.net Upon irradiation with UV light, typically in the range of 320-400 nm, the ester linkage undergoes an irreversible cleavage reaction. This photo-induced transformation converts the ester into a carboxylic acid and an o-nitrosobenzaldehyde. researchgate.net When this moiety is incorporated as a side chain in a polymer, this cleavage event fundamentally alters the polymer's chemical and physical properties in the irradiated areas. mdpi.comresearchgate.net

The undec-10-enoate portion of the molecule provides a versatile handle for polymerization. The terminal double bond is amenable to various polymerization techniques, most notably radical polymerization and thiol-ene "click" chemistry. researchgate.net This allows for the incorporation of the photoreactive unit into a wide array of polymer architectures, including linear homopolymers, copolymers, and cross-linked networks.

The integration of these two functionalities—polymerizability and photoreactivity—within a single monomer enables the design of advanced smart materials. By polymerizing monomers like this compound, it is possible to create materials whose properties can be spatially and temporally controlled with light. dntb.gov.uanih.gov For instance, the photocleavage of the side chains can transform a hydrophobic polymer into a more hydrophilic one, as the nonpolar ester is converted into a polar carboxylic acid. This light-induced polarity switch can be harnessed for various applications. researchgate.net

Research Findings from Analogous Systems

While specific research on this compound is not extensively documented in public literature, a wealth of studies on analogous monomers, such as o-nitrobenzyl acrylate (B77674) (NBA) and o-nitrobenzyl methacrylate (B99206) (NBMA), demonstrates the viability and potential of this approach. mdpi.comadvancedsciencenews.com These studies provide a framework for predicting the behavior of polymers derived from undec-10-enoate-based photoreactive monomers.

Photodegradable Networks: Copolymers incorporating photoreactive crosslinkers can be fabricated. Upon UV exposure, the crosslinks are cleaved, leading to the degradation of the polymer network. This has been effectively used to create photodegradable hydrogels for controlled release of encapsulated drugs or cells. researchgate.netresearchgate.net The rate of degradation can be precisely controlled by modulating the light intensity and exposure time.

Surface Property Modification: Thin films of polymers with o-nitrobenzyl ester side chains can have their surface properties altered by light. mdpi.com Irradiation of specific regions of a hydrophobic polymer film can render those areas hydrophilic, allowing for the creation of micropatterned surfaces with tunable wettability. This is highly valuable for applications in microfluidics and the fabrication of biological arrays.

Photoresists and Lithography: The change in solubility resulting from the photocleavage reaction is the fundamental principle behind photoresists. advancedsciencenews.com Polymer films can be designed to become more soluble in a developer solvent after UV exposure, enabling positive-tone patterning for the fabrication of microelectronic components.

The table below summarizes the functional integration and potential outcomes based on research into polymers containing o-nitrobenzyl ester moieties.

| Feature | Component in this compound | Function in Smart Material | Potential Application |

| Polymerizable Group | Undec-10-enoate | Forms the polymer backbone via radical or thiol-ene polymerization. | Creation of stable polymer films, networks, or nanoparticles. |

| Photoreactive Group | 1-(2-Nitrophenyl)ethyl ester | Undergoes irreversible cleavage upon UV irradiation, changing side-chain polarity. | Light-triggered material degradation, surface modification, controlled release. |

| Integrated System | Poly[this compound] | A polymer whose bulk or surface properties can be altered on demand with light. | Photo-patternable surfaces, smart coatings, light-degradable plastics. mdpi.comnih.gov |

The following interactive table details the expected property changes in a hypothetical polymer derived from this compound upon UV irradiation.

| Property | State Before UV Exposure | State After UV Exposure | Underlying Mechanism |

| Solubility | Soluble in nonpolar organic solvents | Increased solubility in polar solvents (e.g., aqueous base) | Conversion of nonpolar ester side chains to polar carboxylic acid groups. |

| Wettability | Hydrophobic surface | Hydrophilic surface | Increased surface polarity due to the formation of carboxylic acid. |

| Network Integrity | Stable cross-linked network | Degraded, softened, or dissolved network | Cleavage of cross-linking points containing the photoreactive ester. |

| Adhesion | High cohesion and adhesion | Reduced cohesion and adhesion | Decrease in crosslinking density and change in surface chemistry. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. For 1-(2-Nitrophenyl)ethyl undec-10-enoate (B1210307), both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the nitrophenyl group, the ethyl group protons, and the protons of the undec-10-enoate chain. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the precise assignment of each proton. For instance, the protons on the aromatic ring would appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the undecenoate chain would be found in the upfield region. The terminal vinyl protons of the undecenoate chain would have characteristic chemical shifts around 4.9-5.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons would appear between 120-150 ppm, and the aliphatic carbons would be observed in the upfield region.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Nitrophenyl) | 7.0 - 8.0 | m |

| CH (ethyl group) | ~6.0 | q |

| CH₃ (ethyl group) | ~1.6 | d |

| O-C=O-CH₂ | ~2.3 | t |

| CH₂=CH | 5.7 - 5.9 | m |

| CH₂=CH | 4.9 - 5.1 | m |

| Aliphatic (chain) | 1.2 - 2.1 | m |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the precise mass of the molecular ion. This allows for the confirmation of the elemental formula (C₁₉H₂₇NO₄).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry would reveal characteristic fragmentation patterns. Expected fragment ions would correspond to the loss of the undec-10-enoate chain, cleavage of the ester bond, and fragmentation of the nitrophenyl group, providing further structural confirmation.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 334.2013 | Protonated molecular ion |

| [M+Na]⁺ | 356.1832 | Sodiated adduct |

| [C₈H₈NO₂]⁺ | 150.0550 | Fragment corresponding to 1-(2-nitrophenyl)ethyl cation |

| [C₁₁H₁₉O₂]⁻ | 183.1391 | Fragment corresponding to undec-10-enoate anion |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Reaction Progress

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-Nitrophenyl)ethyl undec-10-enoate would be expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the carbon-carbon double bond. This technique could also be used to monitor the progress of the esterification reaction during its synthesis.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O (Ester) | ~1735 |

| NO₂ (Asymmetric stretch) | ~1525 |

| NO₂ (Symmetric stretch) | ~1350 |

| C=C (Alkene) | ~1640 |

| C-O (Ester) | ~1200-1100 |

Note: This table is predictive and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Photoreaction Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 2-nitrophenyl group in the target molecule is a strong chromophore. The UV-Vis spectrum would show characteristic absorption maxima, and this technique would be instrumental in monitoring the photocleavage reaction, as the cleavage of the 2-nitrobenzyl group leads to a change in the electronic structure and thus a change in the UV-Vis spectrum.

| Chromophore | Expected λmax (nm) |

| 2-Nitrophenyl | ~260-280 |

| n → π* (Carbonyl) | ~210 |

Note: This table is predictive and not based on experimental data.

Advanced Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the method of choice for purity determination. A mobile phase gradient of water and acetonitrile (B52724) or methanol, with UV detection at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore, would likely provide good separation and quantification of the product and any impurities.

Gas Chromatography (GC): Due to the relatively high molecular weight and potential for thermal lability, GC might be less suitable than HPLC. However, with appropriate derivatization, GC could be used for the analysis of volatile starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity assessment. A suitable mobile phase would be determined empirically, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile/Water gradient | UV (e.g., 270 nm) |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV (254 nm) |

Note: This table is predictive and not based on experimental data.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 1-(2-Nitrophenyl)ethyl Caged Compounds with Enhanced Photoreactivity and Specificity.

The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photolabile protecting group, prized for its ability to be cleaved with near-UV light. nih.gov However, the quest for enhanced photoreactivity and specificity remains a critical research focus. Future investigations will likely concentrate on modifying the aromatic ring of the NPE moiety. The introduction of electron-donating or electron-withdrawing substituents can fine-tune the electronic properties of the chromophore, potentially shifting the absorption wavelength to longer, less damaging wavelengths (e.g., visible light) and increasing the quantum yield of cleavage. wikipedia.org For instance, the addition of methoxy (B1213986) groups has been shown to influence the photolysis pathway. researchgate.net

Furthermore, the efficiency of the photocleavage process is dependent on several factors, including the primary photochemical step and subsequent thermal processes leading to the final cleavage. nih.gov A deeper understanding of the reaction mechanism, including the roles of transient species like aci-nitro intermediates, will inform the rational design of new NPE derivatives with faster release kinetics and fewer side products. acs.orguni-konstanz.de Research into the two-photon absorption cross-section of these compounds is also a promising avenue, as it could enable highly localized uncaging with enhanced spatial resolution, a critical requirement for applications in areas like 3D microfabrication and targeted drug release. nih.gov

Table 1: Potential Modifications to the 1-(2-Nitrophenyl)ethyl Group and Their Expected Effects

| Modification | Expected Effect on Photoreactivity | Rationale |

| Introduction of electron-donating groups (e.g., -OCH3) | Red-shift in absorption wavelength, potential increase in quantum yield | Alters the electronic structure of the chromophore, enhancing light absorption and influencing the stability of intermediates. |

| Introduction of electron-withdrawing groups (e.g., -CF3) | Blue-shift in absorption wavelength, potential alteration of cleavage pathway | Modifies the electron density of the aromatic ring, impacting the energy of the excited state. |

| Steric hindrance near the nitro group | Altered photocleavage mechanism and efficiency | Can influence the conformation of the molecule and the accessibility of the nitro group for the photoreaction. |

| Incorporation into multi-chromophore systems | Enhanced two-photon absorption cross-section | Facilitates more efficient non-linear absorption for improved spatial control of uncaging. |

Tailored Polymer Architectures and Responsive Materials Based on Undec-10-enoate (B1210307) Scaffolds.

The undec-10-enoate portion of the molecule provides a versatile handle for polymerization. Its terminal double bond is amenable to various polymerization techniques, including free-radical polymerization, thiol-ene reactions, and metathesis polymerization. researchgate.netnih.gov This allows for the incorporation of the photocleavable NPE unit into a wide array of polymer architectures, from linear chains and block copolymers to cross-linked networks and dendrimers.

Future research will focus on synthesizing novel photoresponsive polymers where the 1-(2-Nitrophenyl)ethyl undec-10-enoate monomer is copolymerized with other functional monomers. This approach will enable the creation of materials with tailored properties, such as specific mechanical strengths, degradation rates, and thermal characteristics. researchgate.net For example, copolymerization with hydrophilic monomers could lead to the development of photo-degradable hydrogels for applications in tissue engineering and controlled drug delivery. nih.govresearchgate.net The ability to precisely control the polymer architecture will be crucial in designing materials that exhibit predictable and programmable responses to light.

Synergistic Applications of Photocontrolled Release and Polymerization in Advanced Chemical Systems.

The dual functionality of this compound—photocontrolled release and polymerization—opens the door to innovative applications where these two processes are synergistically coupled. One exciting prospect is the development of "smart" materials that can change their properties in response to a light stimulus. For instance, a cross-linked polymer network containing the NPE-undecenoate monomer could be designed to release a payload (e.g., a drug or a catalyst) upon irradiation, while the newly exposed undecenoate groups could then participate in a secondary polymerization or cross-linking reaction, altering the material's structure and function.

This synergy could be harnessed in applications such as self-healing materials, where light-induced cleavage of the NPE group triggers the release of a healing agent and simultaneously initiates polymerization to repair damage. In the realm of 3D printing and additive manufacturing, this molecule could serve as a unique building block for creating complex, multi-functional objects with spatially defined chemical and physical properties. acs.orgnih.govacs.org The ability to control both the release of active species and the polymerization process with light offers unprecedented control over the fabrication of advanced chemical systems.

Computational Chemistry and Theoretical Modeling of Photochemical Processes and Material Properties.

Computational chemistry and theoretical modeling will play an indispensable role in advancing the understanding and application of this compound. Quantum mechanical calculations can provide detailed insights into the photochemical cleavage mechanism of the NPE group, helping to elucidate the nature of excited states and the energy barriers of different reaction pathways. nih.gov This theoretical understanding is crucial for the rational design of next-generation photolabile groups with improved efficiency and wavelength specificity.

Furthermore, molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from undec-10-enoate scaffolds. These simulations can model how the incorporation of the NPE-undecenoate monomer affects the polymer's morphology, mechanical properties, and response to external stimuli. By predicting structure-property relationships, computational modeling can guide experimental efforts, accelerating the discovery and optimization of new photoresponsive materials for a wide range of applications.

Q & A

Q. Table 1: Example Orthogonal Design for Synthesis Optimization

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temp (°C) | 60 | 80 | 100 |

| Solvent | DCM | THF | Toluene |

| Catalyst (mol%) | 1 | 2 | 3 |

Q. Table 2: Computational vs. Experimental Redox Potentials

| Method | Predicted E (V) | Observed E (V) | Deviation |

|---|---|---|---|

| DFT/B3LYP | -0.85 | -0.92 | 0.07 |

| DFT/M06-2X | -0.89 | -0.92 | 0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.